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ICE/Caspase-1 Overview and Inhibitor Landscape

Interleukin-1β converting enzyme (ICE), more commonly known as Caspase-1, is a cysteine protease that

plays a critical role in the inflammatory response. Its primary function is the proteolytic activation of key

pro-inflammatory cytokines, including pro-IL-1β and pro-IL-18. Uncontrolled activation of this enzyme is

implicated in the pathogenesis of various autoinflammatory and other diseases, making it a significant

therapeutic target [1].

The table below summarizes the landscape of Caspase-1-targeted therapeutics, including both approved

biologics and investigational small molecules.

Therapeutic
Agent

Type Mechanism
Highest
Phase /
Status

Key Notes / Findings

Rilonacept,
Canakinumab,
Anakinra

Biologics
(Approved

drugs)

IL-1 signaling
blockade

Approved Used for caspase-1-
mediated autoinflammatory

diseases; poor
pharmacokinetic profile can

limit use [1].

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 1 / 7 Tech Support

https://www.smolecule.com/products/s540107?utm_src=pdf-body
https://www.smolecule.com/products/s540107?utm_src=pdf-interest
https://pubmed.ncbi.nlm.nih.gov/37857145/
https://pubmed.ncbi.nlm.nih.gov/37857145/
https://www.smolecule.com/products/s540107?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Therapeutic
Agent

Type Mechanism
Highest
Phase /
Status

Key Notes / Findings

VX-740, VX-765 Peptidomimetic
Inhibitors

Caspase-1
inhibition

Advanced to
Clinical Trials

Development halted due to
toxicities observed in clinical

trials [1].

VE-13045 Small Molecule Caspase-1

inhibitor

Discontinued

(Preclinical)

Small molecule drug

candidate [2].

AC-YVAD-CMK Selective

Peptide Inhibitor

Caspase-1

inhibition

Preclinical

(Animal
Models)

Effectively protected kidneys

from acute ischemic lesions
in murine models; effect

linked to reduced IL-18
maturation and IFN-γ

expression [3].

z-VAD.FMK Broad-Spectrum

Caspase
Inhibitor

ICE-like &

CPP32-like
caspase

inhibition

Preclinical

(Animal
Models)

Reduced ischemic brain

injury and improved
functional recovery in rodent

stroke models; also showed
protective effects against

excitotoxic damage [4].

Detailed Experimental Protocols

Here are detailed methodologies for key experiments cited in the search results, which you can adapt for

your research on ICE inhibitors.

Protocol 1: Evaluating ICE Inhibitors in Murine Ischemic Acute
Renal Failure [3]

This protocol outlines the in vivo assessment of a selective ICE inhibitor (AC-YVAD-CMK) for treating

acute renal failure.
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1. Disease Model Induction
Animal: Mice.
Procedure: Induce ischemic acute renal failure (ARF) via surgical clamping of renal pedicles. A

sham-operated group should be included as a control.
2. Therapeutic Intervention

Treatment Groups: Divide mice into (1) model control (vehicle), (2) sham-operated, and (3)
ICE inhibitor therapy group.

Dosing: Administer AC-YVAD-CMK via intraperitoneal injection. The specific dose used in the
study was 160 µg/animal, administered 15 minutes before ischemia and again at the time of

reperfusion.
3. Efficacy and Outcome Analysis

Renal Function: Measure Blood Urea Nitrogen (BUN) and Serum Creatinine (Scr) levels at
24, 48, and 72 hours post-ischemia.

Histopathology: Perform renal morphological studies (e.g., H&E staining) to score the severity
of tubular necrosis.

Survival Rate: Monitor and analyze survival over time.
4. Mechanistic Biomarker Analysis

ICE Activity Assay: Homogenize renal tissue and measure caspase-1 activity using a
fluorescent enzyme-linked immunosorbent assay (ELISA) based on the cleavage of a

specific substrate.
Cytokine Maturation: Quantify mature IL-18 protein levels in renal tissue using a standard

ELISA.
Downstream Signaling: Analyze interferon-γ (IFN-γ) mRNA expression in renal tissue using

semi-quantitative RT-PCR.

Protocol 2: Assessing Neuroprotective Effects in Ischemic Brain
Injury [4]

This protocol describes the use of caspase inhibitors like z-VAD.FMK in models of stroke and excitotoxicity.

1. Disease Model Induction
Model 1 - Focal Ischemia: Use a filamentous middle cerebral artery occlusion (MCAO) model
in mice or rats to induce ischemic stroke with reperfusion.

Model 2 - Excitotoxicity: Induce brain damage by intracerebral administration of excitatory
amino acids like AMPA or NMDA.

2. Therapeutic Intervention
Administration: Administer the inhibitor (e.g., z-VAD.FMK) via intracerebroventricular (icv)
injections.
Dosing: The study used doses in the range of 50-100 µg per animal.

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 3 / 7 Tech Support

https://www.scilit.com/publications/4e9c41fb1e2b96512f74a2bed1af36aa
https://www.smolecule.com/products/s540107?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


3. Outcome and Biomarker Analysis
Infarct Volume Measurement: Quantify the volume of ischemic brain damage using standard
histological techniques (e.g., TTC staining).

Behavioral Tests: Assess functional recovery using standardized neurological deficit scores or
motor function tests.

Biochemical Analysis: Measure levels of ICE-like cleavage products and tissue
immunoreactive IL-1β in the ischemic brain hemisphere.

Computational & Structural Approaches

Structure-based drug discovery (SBDD) is pivotal for developing novel ICE inhibitors. Key methodologies

and resources include [5]:

Target Structures: Utilize experimental structures from the PDB or highly reliable predicted

structures from the AlphaFold Protein Structure Database (which contains over 214 million
models).

Virtual Screening: Perform molecular docking of ultra-large virtual libraries (e.g., Enamine's REAL
database of billions of compounds) into the caspase-1 active site.

Addressing Flexibility: Employ Molecular Dynamics (MD) simulations, particularly the Relaxed
Complex Method (RCM), to account for target flexibility and sample cryptic pockets. RCM uses

representative target conformations from MD trajectories for more robust docking studies.

ICE Signaling Pathway & Drug Discovery Workflow

To visually summarize the biological role and therapeutic targeting of Caspase-1, I have created the

following diagrams using DOT language.
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Caspase-1 (ICE) Activation and Inhibition Pathway
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Caspase-1 activation by inflammasomes cleaves pro-cytokines into active forms, driving inflammation. ICE

inhibitors block this process.
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Computational Workflow for ICE Inhibitor Discovery
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A structure-based drug discovery workflow for identifying ICE inhibitors, integrating virtual screening and

molecular dynamics.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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